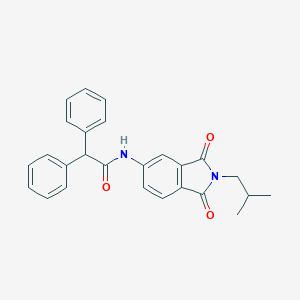
2-(2-Bromophenyl)-5-chloro-1,3-benzoxazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Bromophenyl)-5-chloro-1,3-benzoxazole is a chemical compound with the molecular formula C13H7BrClNO. It is a heterocyclic compound that contains both nitrogen and oxygen atoms in its structure. This compound has gained significant attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, material science, and organic synthesis.
Aplicaciones Científicas De Investigación
2-(2-Bromophenyl)-5-chloro-1,3-benzoxazole has been extensively studied for its potential applications in various fields. In medicinal chemistry, this compound has shown promising results as a potential anticancer agent. It has been reported to inhibit the growth of various cancer cell lines such as breast cancer, lung cancer, and leukemia. In addition, this compound has also been investigated for its potential use as an antimicrobial agent. It has shown activity against various bacterial and fungal strains. In material science, 2-(2-Bromophenyl)-5-chloro-1,3-benzoxazole has been used as a fluorescent probe for the detection of metal ions such as copper and zinc. It has also been used as a building block for the synthesis of various organic materials.
Mecanismo De Acción
The exact mechanism of action of 2-(2-Bromophenyl)-5-chloro-1,3-benzoxazole is not fully understood. However, it has been proposed that this compound exerts its anticancer activity by inducing apoptosis in cancer cells. It has also been suggested that this compound inhibits the activity of certain enzymes involved in the growth and proliferation of cancer cells. In antimicrobial activity, it is believed that this compound disrupts the cell membrane of bacteria and fungi, leading to their death.
Biochemical and Physiological Effects:
2-(2-Bromophenyl)-5-chloro-1,3-benzoxazole has been shown to have both biochemical and physiological effects. In vitro studies have shown that this compound can induce DNA damage and inhibit cell proliferation in cancer cells. It has also been reported to cause oxidative stress in cancer cells. In addition, this compound has been shown to inhibit the activity of certain enzymes involved in the biosynthesis of bacterial and fungal cell walls. Physiologically, this compound has been shown to have low toxicity in animal models, making it a promising candidate for further development as a therapeutic agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 2-(2-Bromophenyl)-5-chloro-1,3-benzoxazole is its versatility in various fields such as medicinal chemistry and material science. This compound has shown promising results in various in vitro studies, making it a potential candidate for further development as a therapeutic agent. However, one limitation of this compound is its low solubility in water, which can make it difficult to use in certain experiments. In addition, the exact mechanism of action of this compound is not fully understood, which can make it difficult to optimize its use in various applications.
Direcciones Futuras
There are several future directions for the study of 2-(2-Bromophenyl)-5-chloro-1,3-benzoxazole. In medicinal chemistry, further studies are needed to optimize the use of this compound as an anticancer agent. This includes investigating its activity in animal models and optimizing its pharmacokinetic properties. In material science, this compound can be further investigated for its potential use as a fluorescent probe for the detection of other metal ions. In addition, the synthesis of new derivatives of this compound can be explored for their potential applications in various fields. Overall, the study of 2-(2-Bromophenyl)-5-chloro-1,3-benzoxazole has the potential to lead to the development of new therapeutic agents and materials.
Métodos De Síntesis
The synthesis of 2-(2-Bromophenyl)-5-chloro-1,3-benzoxazole can be achieved through various methods. One of the most common methods involves the reaction of 2-amino-5-chlorobenzophenone with 2-bromophenylboronic acid in the presence of a palladium catalyst. The reaction proceeds through a Suzuki-Miyaura cross-coupling reaction to form the desired product. Other methods such as the Buchwald-Hartwig amination and Ullmann reaction have also been reported for the synthesis of this compound.
Propiedades
Nombre del producto |
2-(2-Bromophenyl)-5-chloro-1,3-benzoxazole |
|---|---|
Fórmula molecular |
C13H7BrClNO |
Peso molecular |
308.56 g/mol |
Nombre IUPAC |
2-(2-bromophenyl)-5-chloro-1,3-benzoxazole |
InChI |
InChI=1S/C13H7BrClNO/c14-10-4-2-1-3-9(10)13-16-11-7-8(15)5-6-12(11)17-13/h1-7H |
Clave InChI |
GFBDWBMJQFRXLT-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)C2=NC3=C(O2)C=CC(=C3)Cl)Br |
SMILES canónico |
C1=CC=C(C(=C1)C2=NC3=C(O2)C=CC(=C3)Cl)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[4-(5-benzoyl-1H-benzimidazol-2-yl)phenyl]-2-methylbenzamide](/img/structure/B303084.png)
![N-[4-(5-benzoyl-1H-benzimidazol-2-yl)phenyl]cyclohexanecarboxamide](/img/structure/B303085.png)
![3-fluoro-N-[4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]benzamide](/img/structure/B303086.png)
![2-ethyl-N-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]butanamide](/img/structure/B303087.png)
![N-[4-benzoyl-2-({[(4-methylphenyl)sulfanyl]acetyl}amino)phenyl]-2-[(4-methylphenyl)sulfanyl]acetamide](/img/structure/B303088.png)
![N-{3-[(1,3-dioxo-2-phenyl-2,3-dihydro-1H-isoindol-5-yl)oxy]phenyl}-2-phenoxybutanamide](/img/structure/B303095.png)
![3-{[(2,5-dimethylphenoxy)acetyl]amino}-N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzamide](/img/structure/B303096.png)
![N-{3-[methyl(3-{[(phenylsulfanyl)acetyl]amino}propyl)amino]propyl}-2-(phenylsulfanyl)acetamide](/img/structure/B303097.png)
![2-(4-chlorophenyl)-N-[1,3-dioxo-2-(tetrahydro-2-furanylmethyl)-2,3-dihydro-1H-isoindol-5-yl]acetamide](/img/structure/B303098.png)

![N-[1,3-dioxo-2-(tetrahydro-2-furanylmethyl)-2,3-dihydro-1H-isoindol-5-yl]-2,2-diphenylacetamide](/img/structure/B303100.png)
![2-(2,4-dimethylphenoxy)-N-(5-{[(2,4-dimethylphenoxy)acetyl]amino}-1-naphthyl)acetamide](/img/structure/B303101.png)
